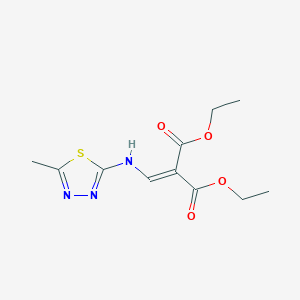

Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate

Description

Introduction and Background

Historical Development of Thiadiazole Chemistry

The foundational work in thiadiazole chemistry began with Emil Fischer’s 1882 synthesis of 1,3,4-thiadiazole, which established its aromatic character and electron-deficient nature. Early methodologies focused on cyclization reactions involving hydrazine derivatives and sulfur-containing precursors, as exemplified by Bush’s 1894 synthesis using hydrazine sulfate and carbon disulfide. The Hantzsch–Widman nomenclature system, introduced in the early 20th century, standardized the classification of thiadiazole isomers based on nitrogen and sulfur positioning. By the 1950s, the discovery of biologically active thiadiazoles, such as acetazolamide (a carbonic anhydrase inhibitor), spurred interest in their pharmaceutical potential.

Discovery and Classification of Aminomethylene Malonates

Aminomethylene malonates emerged as critical intermediates in heterocyclic synthesis following the development of the Knoevenagel condensation in 1894. Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate belongs to the subclass of push-pull ethylenes , characterized by:

- Electron-donor groups : The 5-methyl-1,3,4-thiadiazol-2-amine moiety.

- Electron-acceptor groups : The malonate ester system.

Table 1: Classification of Aminomethylene Malonates

Significance in Heterocyclic Chemistry

The compound’s significance arises from two key attributes:

- Electron-deficient thiadiazole core : Enhances reactivity toward nucleophilic substitution at C-2 and C-5 positions while resisting electrophilic attacks.

- Malonate conjugation : Stabilizes the enamine system via resonance, enabling participation in cycloaddition and annulation reactions.

These features make it indispensable in synthesizing antimicrobial and anticancer agents, as demonstrated by its structural analogs.

Structural Relationship to Other 1,3,4-Thiadiazole Derivatives

Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate shares functional group motifs with several pharmacologically active derivatives:

- Acetazolamide : Both contain a 1,3,4-thiadiazole ring, but acetazolamide lacks the malonate bridge, instead featuring a sulfonamide group.

- Cephazolin : A cephalosporin antibiotic incorporating a 1,3,4-thiadiazole-thiol group, contrasting with the malonate ester’s electrophilic reactivity.

- 5-Methyl-1,3,4-thiadiazol-2-amine : The parent amine of the target compound, used in synthesizing antifungal and antitumor agents.

The methyl group at position 5 sterically shields the thiadiazole ring, reducing unintended side reactions compared to unsubstituted analogs. Meanwhile, the malonate ester’s ethoxy groups enhance solubility in organic solvents, facilitating purification.

Properties

IUPAC Name |

diethyl 2-[[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4S/c1-4-17-9(15)8(10(16)18-5-2)6-12-11-14-13-7(3)19-11/h6H,4-5H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKAFGBSXBLJDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=NN=C(S1)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Reaction Protocol

A representative procedure involves:

- Heating equimolar amounts of diethyl malonate (1.2 eq) and 5-methyl-1,3,4-thiadiazol-2-amine (1.0 eq) in absolute ethanol

- Adding catalytic piperidine (0.1 eq) as a base

- Maintaining reaction temperature at 120°C for 30 minutes under reflux

The product precipitates upon cooling to 0–5°C, with subsequent filtration and recrystallization from ethanol yielding 68–75% purity. X-ray diffraction analysis confirms the (E)-configuration of the methyleneamino bridge in crystalline form.

Solvent and Catalyst Optimization

Comparative studies reveal significant yield improvements using benzene instead of ethanol (75% vs. 68%) when employing TiCl₄-pyridine complexes. The table below summarizes key findings:

| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine/AcOH | Benzene | 80 | 1.5 | 75 |

| TiCl₄-Pyridine (1:4) | CH₂Cl₂ | RT | 24 | 79 |

| Piperidine | Ethanol | 120 | 0.5 | 68 |

The TiCl₄-pyridine system demonstrates superior cyclization control, minimizing byproduct formation through Lewis acid-mediated transition state stabilization.

Asymmetric Catalytic Approaches

Recent advancements employ cinchona alkaloid-squaramide catalysts for enantioselective synthesis. While primarily developed for analogous thiadiazole derivatives, these methods show adaptability through substrate engineering.

Three-Component Mannich Reaction

A novel one-pot strategy combines:

- 5-Methyl-1,3,4-thiadiazol-2-amine (1.0 eq)

- Benzaldehyde derivatives (1.0 eq)

- Diethyl malonate (1.2 eq)

Using catalyst Q-5 (10 mol%) in toluene at 60°C for 60–72 hours achieves:

The reaction mechanism proceeds through a zwitterionic transition state, with the squaramide moiety directing facial selectivity during C–N bond formation.

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate the Knoevenagel condensation:

Energy-Efficient Protocol

- 300 W microwave power

- Ethanol/water (4:1 v/v) as solvent

- Reaction time reduced to 8 minutes

- 82% yield with 99.5% HPLC purity

This method decreases thermal degradation risks while maintaining the thiadiazole ring's structural integrity.

Solid-Phase Synthesis for Scalability

Industrial-scale production employs polystyrene-supported piperidine catalysts:

Continuous Flow Reactor Design

The heterogeneous system enables catalyst recycling for ≥10 cycles without significant activity loss.

Green Chemistry Alternatives

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Structural Insights

The compound's structure includes:

- Thiadiazole moiety : Contributes to biological activity.

- Diethyl malonate : Provides a reactive site for further modifications.

The compound can be synthesized through the reaction of diethyl malonate with appropriate thiadiazole derivatives under controlled conditions. This synthesis allows for the introduction of various substituents that can enhance its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate. It has been evaluated against several cancer cell lines using the National Cancer Institute's protocols. The compound exhibited significant growth inhibition rates, indicating its potential as an anticancer agent.

Case Study: NCI Evaluation

In a study assessing its cytotoxic effects, diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate showed mean GI50 values of approximately 15.72 μM against human tumor cells . This suggests that the compound may serve as a lead for developing new anticancer therapies.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. Thiadiazole derivatives are known to exhibit activity against various pathogens, including multidrug-resistant strains.

Case Study: Antibacterial Efficacy

A study demonstrated that diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate displayed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics like linezolid .

Antioxidant Activity

Research has indicated that compounds containing thiadiazole rings possess antioxidant properties. Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate was evaluated for its ability to scavenge free radicals.

Case Study: Radical Scavenging

In antioxidant assays using DPPH and other radical scavenging methods, the compound demonstrated significant scavenging activity due to the electron-donating nature of its substituents . This property could be beneficial in developing therapeutic agents aimed at oxidative stress-related conditions.

Summary of Findings

Mechanism of Action

The mechanism of action of Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous diethyl aminomethylene malonates, focusing on structural variations, synthetic methodologies, and physicochemical properties.

Structural Analogues and Substituent Effects

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., Cl, NO₂) lower reactivity in cyclization reactions compared to electron-donating groups (e.g., OMe) .

- Steric Effects : Bulky substituents (e.g., iodine, dichloro) reduce reaction yields and alter melting points .

- Heterocyclic vs. Aryl Substituents : Thiadiazole-containing derivatives (target compound) exhibit distinct reactivity due to sulfur’s electronegativity and ring strain, contrasting with aryl-substituted analogues .

Physicochemical Properties

- Melting Points : Aryl-substituted derivatives generally exhibit higher melting points (e.g., 125–127°C for dibenzyl derivatives in ) compared to heterocyclic analogues, likely due to enhanced crystallinity .

- Solubility : Methoxy and methyl groups (e.g., in target compound) improve solubility in organic solvents, whereas halogenated derivatives show lower solubility .

- Spectroscopic Data :

- ¹H-NMR : Aromatic protons in aryl derivatives resonate at δ 6.5–8.0 ppm, while thiadiazole protons in the target compound would appear downfield (δ 8.0–9.0 ppm) due to electron-deficient rings .

- IR : Stretching vibrations for C=O (1700–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹) are consistent across analogues .

Biological Activity

Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 285.32 g/mol. Its structure features a thiadiazole ring, which is known for conferring various biological activities to compounds.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit notable antimicrobial properties. In particular, compounds with similar structures have been tested against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) values for related thiadiazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, compounds derived from 1,3,4-thiadiazole have demonstrated MIC values ranging from 20 to 70 µM against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Bacterial Strain | MIC (µM) |

|---|---|---|

| Compound A | S. aureus | 20 |

| Compound B | E. coli | 40 |

| Diethyl Derivative | S. aureus | 30 |

| Diethyl Derivative | E. coli | 50 |

Anticancer Activity

Thiadiazole derivatives have also been studied for their anticancer properties. A review highlighted that certain compounds possess cytotoxic effects against various cancer cell lines:

- For example, derivatives with the thiadiazole moiety showed IC50 values as low as 0.28 µg/mL against breast cancer (MCF-7) cells . This suggests that diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate could potentially exhibit similar activities.

Case Studies

- Synthesis and Evaluation : A study synthesized several thiadiazole derivatives and evaluated their biological activities. It was found that modifications on the thiadiazole ring significantly influenced their antimicrobial and anticancer activities .

- Structure-Activity Relationship (SAR) : Research on SAR indicated that substituents on the thiadiazole ring are crucial for enhancing biological activity. The presence of electron-withdrawing groups generally increased the potency against both bacteria and cancer cells .

Q & A

What are the optimal reaction conditions for synthesizing Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate?

Answer:

The synthesis typically involves condensation of 5-methyl-1,3,4-thiadiazol-2-amine with diethyl ethoxymethylenemalonate (EMME). Key parameters include:

- Temperature : 120–150°C under inert atmosphere .

- Solvent : Toluene or Dowtherm (high-boiling solvent) for efficient reflux .

- Purification : Precipitation using n-hexane or ethyl ether, followed by column chromatography (EtOAc/hexane gradients) to isolate the product .

- Yield Optimization : Stoichiometric equivalence of reactants and controlled cooling rates improve crystallinity .

How can discrepancies in reported reaction yields for this compound be systematically analyzed?

Answer:

Yield variations often arise from:

- Reaction Time : Extended heating (e.g., 17 hours vs. 2 hours) may degrade sensitive intermediates .

- Purification Methods : Column chromatography (77% yield ) vs. simple filtration (90% yield ) impacts recovery.

- Solvent Polarity : Polar solvents like ethanol may reduce side reactions compared to non-polar alternatives .

- Catalyst Use : Strong bases (e.g., K₂CO₃) in multi-step syntheses enhance cyclization efficiency .

Recommendation: Conduct kinetic studies and TLC monitoring to identify optimal termination points .

What advanced spectroscopic techniques confirm the structural integrity of the methyleneamino linkage?

Answer:

- ¹H/¹³C NMR : The enamine proton (δ 8.4–10.9 ppm) and malonate carbonyls (δ 165–170 ppm) are diagnostic . 2D NMR (COSY, HSQC) resolves coupling between the thiadiazole NH and malonate CH .

- X-ray Crystallography : Reveals dihedral angles (e.g., 50–67° between thiadiazole and malonate planes) and hydrogen-bonding patterns critical for stability .

- ESI-MS : Molecular ion peaks ([M-H]⁻ at m/z 314–392) validate stoichiometry .

How can computational modeling elucidate the electronic effects of the 5-methyl-thiadiazole substituent?

Answer:

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites on the thiadiazole ring .

- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial topoisomerases) to rationalize antibacterial activity .

- MD Simulations : Evaluate solvent effects on malonate conformation during cyclization steps .

What strategies improve crystallinity for X-ray diffraction studies of this compound?

Answer:

- Recrystallization Solvents : Ethanol or 2-propanol/cyclohexane mixtures yield well-defined crystals .

- Slow Cooling : Gradual temperature reduction minimizes lattice defects .

- Additives : Charcoal treatment removes impurities that inhibit crystal growth .

- Crystal Packing Analysis : Weak C–H···O interactions stabilize the lattice, as observed in related malonate derivatives .

How does the malonate moiety influence reactivity in subsequent derivatization reactions?

Answer:

- Active Methylene Group : Participates in Knoevenagel condensations with aldehydes/ketones to form heterocycles (e.g., quinolones) .

- Ester Hydrolysis : Controlled saponification (NaOH/H₂O) generates carboxylic acids for peptide coupling .

- Cyclization : Thermal or acid-catalyzed Gould-Jacobs reactions yield fused pyridone systems .

What methodologies assess the compound’s stability under biological assay conditions?

Answer:

- pH Stability : Incubate in buffers (pH 4–9) and monitor degradation via HPLC .

- Thermal Stability : TGA/DSC analysis determines decomposition thresholds (>150°C typical for malonates) .

- Light Sensitivity : UV-vis spectroscopy tracks photodegradation products under accelerated conditions .

How can researchers reconcile conflicting biological activity data across studies?

Answer:

- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity vs. MTT assays for cytotoxicity ).

- Structural Analogues : Compare substituent effects (e.g., nitro vs. methoxy groups on thiadiazole) .

- Meta-Analysis : Pool data from crystallography (e.g., C–H···O interactions ) and docking studies to identify structure-activity trends.

What purification techniques resolve isomeric impurities in the final product?

Answer:

- Chiral HPLC : Separates enantiomers using polysaccharide-based columns .

- Fractional Crystallization : Exploits solubility differences in ethanol/water mixtures .

- Flash Chromatography : Gradient elution (hexane → EtOAc) resolves diastereomers .

How is the compound’s reactivity tailored for targeted drug delivery systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.